2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)25-17-21(31-2)10-12-24(25)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKUOZDYPAZFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a tetrahydroquinoline and a piperidine group. The presence of methoxy groups at the 2 and 5 positions of the benzene ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
The biological activity of sulfonamide compounds often involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The tetrahydroquinoline structure may also interact with various neurotransmitter receptors due to its structural resemblance to known modulators of these systems .
Case Studies
- Antimicrobial Efficacy : A study synthesized several piperidine derivatives and evaluated their antimicrobial activity. Compounds were tested against standard bacterial strains, yielding promising results that suggest further exploration into sulfonamide derivatives could lead to novel antimicrobial agents .
- Cytotoxic Effects : In another study focusing on tetrahydroquinoline derivatives, compounds were tested on human cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and colon cancer cells, suggesting that modifications to the structure can enhance biological activity .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Activity Type | Reference |
|---|---|---|---|
| Neopetrosiamine A | Bis-piperidine | Cytotoxicity | |
| Compound X | Tetrahydroquinoline | Antimicrobial | |
| Compound Y | Sulfonamide | Antimicrobial |
Table 2: In Vitro Activity Against Cancer Cell Lines
Preparation Methods
Sulfonation of 1,4-Dimethoxybenzene
The benzenesulfonamide core is derived from 1,4-dimethoxybenzene via sulfonation followed by chlorination.
Procedure :
- Sulfonation :
- Chlorination :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, CH₂Cl₂, 0–5°C, 4h | 78–85 |
| Chlorination | PCl₅, SOCl₂, reflux, 2h | 90–95 |
Stage 2: Synthesis of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-(Piperidin-1-yl)Ethylamine
Preparation of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine
The tetrahydroquinoline fragment is synthesized via a modified Pomeranz-Fritsch reaction:
Procedure :
- Cyclization :
Formation of the Piperidine-Ethylamine Bridge
The ethylamine linker is constructed via a Mannich reaction:
Procedure :
- Mannich Reaction :
Key Data :
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| Tetrahydroquinolin-6-amine | H₂, Pd/C, MeOH, 50 psi, 12h | 88 |
| 1-Methyl derivative | CH₃I, K₂CO₃, DMF, 60°C, 6h | 75 |
| Ethylamine bridge | Piperidine, CH₂O, EtOH, reflux, 8h | 65–70 |
Stage 3: Coupling Sulfonyl Chloride with Amine
Sulfonamide Formation
The final step involves nucleophilic substitution between the sulfonyl chloride and amine:
Procedure :
- Reaction :
- 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equiv) is added dropwise to a solution of 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylamine (1.0 equiv) and triethylamine (2.0 equiv) in dry THF at 0°C.
- The mixture is stirred at room temperature for 12 hours.
- Workup :
Optimization Notes :
- Solvent : THF outperforms DCM due to better amine solubility.
- Base : Triethylamine yields higher purity than pyridine.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for tetrahydroquinoline synthesis:
- Conditions : 150°C, 20 minutes, ethanol solvent.
- Yield Improvement : 80% vs. 65% conventional heating.
Characterization and Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
Q & A
Q. What are the key synthetic steps and critical parameters for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the tetrahydroquinoline and piperidine moieties, followed by sulfonamide coupling. Critical parameters include:
- Temperature control : Optimal ranges (e.g., 0–5°C for nucleophilic substitutions) to minimize side reactions .
- pH adjustment : Use of bases like triethylamine to deprotonate intermediates and facilitate coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reactant solubility .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns .
- FT-IR : Identification of functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .
Q. How should researchers design initial experiments to optimize reaction conditions?
- Screening variables : Test temperature, solvent, and catalyst combinations in small-scale reactions .
- Baseline conditions : Start with literature-derived parameters for similar sulfonamide syntheses (e.g., 24-hour reaction time, room temperature) .
- Yield tracking : Use TLC or LC-MS to monitor reaction progress and identify bottlenecks .
Advanced Research Questions
Q. How can factorial design be applied to optimize synthesis yield and purity?
- Full factorial design : Systematically vary factors like temperature (X₁), pH (X₂), and catalyst loading (X₃) to model their interactions .
- Example: A 2³ design (8 experiments) identifies optimal ranges for maximizing yield.
- Response surface methodology (RSM) : Refine conditions post-screening to pinpoint maxima/minima in yield-purity trade-offs .
- Data analysis tools : Use software like Minitab or Design-Expert to interpret ANOVA results and generate contour plots .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Multi-technique cross-validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Isotopic labeling : Introduce deuterium or 13C labels to track specific protons/carbons in complex spectra .
Q. What computational methods predict the compound’s biological activity or reactivity?
- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
- Quantum mechanics/molecular mechanics (QM/MM) : Study reaction pathways for sulfonamide formation or degradation .
- Machine learning : Train models on PubChem/Merck Index data to predict solubility or toxicity .
Q. How does solvent selection impact reaction kinetics and byproduct formation?
- Polarity effects : Polar solvents (DMF) accelerate SN2 reactions but may increase ester hydrolysis risks .
- Coordination solvents : THF or DMSO stabilize transition states in metal-catalyzed steps .
- Green chemistry alternatives : Test cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, sustainable processes .
Q. What stability challenges arise under varying pH and temperature conditions?
- pH-dependent degradation : Sulfonamides hydrolyze in acidic/basic conditions; assess stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
Q. What are the key challenges in scaling up synthesis from lab to pilot scale?
- Mixing inefficiencies : Turbulent vs. laminar flow impacts reaction homogeneity; use computational fluid dynamics (CFD) simulations to optimize .
- Heat transfer limitations : Pilot-scale reactors may require jacketed vessels or external cooling loops .
- Byproduct accumulation : Implement in-line purification (e.g., continuous extraction) to maintain yield .
Q. How can researchers predict the compound’s biological activity against specific targets?
- Pharmacophore modeling : Identify essential moieties (e.g., sulfonamide group for kinase inhibition) using MOE or Discovery Studio .
- In vitro assays : Prioritize targets based on structural analogs (e.g., tetrahydroquinoline derivatives with anticancer activity) .
- ADMET profiling : Predict absorption/distribution using Caco-2 cell models or PAMPA assays .
Methodological Tables
Table 1: Example Factorial Design for Reaction Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 20 | 40 |
| pH | 7.0 | 9.0 |
| Catalyst (mol%) | 5 | 15 |
Response Variables : Yield (%), Purity (HPLC area%)
Analysis : ANOVA identifies pH as the most significant factor (p < 0.05) .
Table 2: Common Analytical Techniques and Applications
| Technique | Application | Reference |
|---|---|---|
| 1H NMR | Confirm piperidine/tetrahydroquinoline coupling | |
| HRMS | Verify molecular formula (C₂₃H₃₀N₃O₄S) | |
| FT-IR | Detect sulfonamide S=O stretches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
